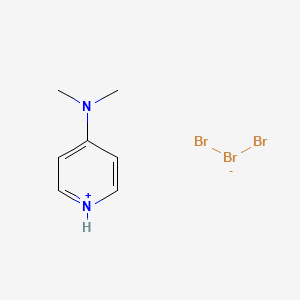

4-(Dimethylamino)pyridinium tribromide

Description

Significance of Pyridinium-Based Reagents in Synthetic Transformations

Pyridinium (B92312) salts, the class of compounds to which 4-(Dimethylamino)pyridinium (B8497252) tribromide belongs, are valuable and versatile building blocks in organic synthesis. researchgate.netresearchgate.net The pyridinium cation is the conjugate acid of pyridine (B92270). wikipedia.org These compounds are aromatic and isoelectronic with benzene (B151609). wikipedia.orgwikipedia.org Their utility stems from the aromatic character of the pyridine heterocycle, its basicity, and the electron-attracting nature of the nitrogen atom. researchgate.net

For decades, pyridinium salts have been integral to a wide array of organic transformations. researchgate.net They can function as:

Catalysts: Pyridine and its derivatives are well-known catalysts for various reactions, including esterifications and acylations. wikipedia.org

Radical Precursors: N-functionalized pyridinium salts have been explored as convenient precursors for generating carbon-, nitrogen-, and oxygen-centered radicals through reductive single-electron transfer. researchgate.net

Electrophiles: The positively charged ring in N-alkylpyridinium cations makes them effective electrophiles, enabling reactions with nucleophiles to create dearomatized products like dihydropyridines. wikipedia.org

Reaction Intermediates: Pyridinium salts are often formed as intermediates in reactions where pyridine is used as an organic base, and their precipitation can indicate reaction progress. wikipedia.orgyoutube.com

This broad reactivity allows pyridinium cations to participate in condensations, Michael additions, and cycloaddition reactions, making them foundational reagents in the synthesis of other nitrogenous heterocyclic compounds. researchgate.net

Historical Context of 4-Dimethylaminopyridine (DMAP) as a Nucleophilic Catalyst Precursor

The development and understanding of 4-(Dimethylamino)pyridinium tribromide are rooted in the history of its parent compound, 4-Dimethylaminopyridine (DMAP). DMAP is a derivative of pyridine that is widely used as a highly efficient nucleophilic catalyst. wikipedia.orggoogle.com Its catalytic prowess was a significant advancement in organic synthesis.

The key to DMAP's effectiveness lies in its structure. The presence of the electron-donating dimethylamino group at the 4-position resonates with the pyridine ring, which significantly increases the electron density and nucleophilicity of the ring's nitrogen atom. google.comvaia.com This electronic activation makes DMAP a much stronger base (pKa of 9.2) and a more potent catalyst than pyridine (pKa of 5.2). wikipedia.orgyoutube.com Its activity in acylation reactions can be 10,000 to 1,000,000 times greater than that of pyridine. google.comcommonorganicchemistry.com

Because of these properties, DMAP became a staple catalyst for a multitude of reactions, including:

Esterifications with anhydrides, particularly the Steglich esterification. wikipedia.orgresearchgate.net

Acylations, sulfonations, and tritylations. youtube.comacs.org

The Baylis-Hillman reaction. wikipedia.orgresearchgate.net

Amide couplings. youtube.comcommonorganicchemistry.com

The widespread success and deep mechanistic understanding of DMAP as a nucleophilic catalyst paved the way for the development of derivatives like this compound, which leverages the stable pyridinium core for different synthetic purposes.

Overview of the Research Landscape for this compound

Research on this compound has primarily focused on its utility as a specialized reagent in organic synthesis and coordination chemistry. Unlike its precursor DMAP, which is used catalytically, the tribromide salt is typically employed as a stoichiometric reagent, valued for being a stable, solid source of bromine. youtube.comchemicalbook.com

Key areas of research include:

Brominating Agent: The compound is used as a brominating agent. sigmaaldrich.com For instance, it has been successfully used for the bromination of methyl groups in bis-1,4-dihydropyridine systems, proving more optimal than other brominating agents under specific conditions. nih.gov

Synthesis of Metal Complexes: It serves as a reactant in the preparation of metal-bromo complexes. Research has shown its use in synthesizing cobalt(II) and tin(IV) complexes. sigmaaldrich.comnih.govnih.govnih.gov For example, reacting a cobalt(II) salt with this compound yields a compound where the cobalt atom is coordinated by three bromide atoms and a substituted 4-(dimethylamino)pyridine molecule. nih.gov

Cleavage Reactions: The reagent has been used to cleave specific chemical bonds. In one study, it was used to cleave one of the four tin-carbon bonds in tetraphenyltin (B1683108) to generate a bromidotriphenylstannate anion. nih.gov

Crystallographic Studies: The solid-state structure of this compound has been a subject of detailed X-ray crystallographic analysis. These studies have precisely determined its molecular geometry, revealing an essentially planar cation and a nearly linear tribromide anion linked by a hydrogen bond. nih.gov

Table 2: Selected Research Applications of this compound

| Research Area | Specific Application | Finding |

|---|---|---|

| Organic Synthesis | Bromination of bis-1,4-DHP methyl groups | Found to be an optimal brominating agent in ethyl acetate (B1210297). nih.gov |

| Coordination Chemistry | Synthesis of a cobalt(II) complex | Reacted with cobalt acetate to form a new 4-(dimethylamino)pyridinium salt with a cobalt-bromo anion. nih.gov |

| Organometallic Chemistry | Cleavage of a tin-carbon bond in tetraphenyltin | Acted as a mild brominating agent to yield a bromidotriphenylstannate anion. nih.gov |

| Physical Chemistry | X-ray Crystallography | Redetermination of the crystal structure corrected a previous model, showing no disorder. nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H11Br3N2 |

|---|---|

Molecular Weight |

362.89 g/mol |

InChI |

InChI=1S/C7H10N2.Br3/c1-9(2)7-3-5-8-6-4-7;1-3-2/h3-6H,1-2H3;/q;-1/p+1 |

InChI Key |

TYDZHQMKSLAFKM-UHFFFAOYSA-O |

Canonical SMILES |

CN(C)C1=CC=[NH+]C=C1.Br[Br-]Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 4 Dimethylamino Pyridinium Tribromide

Role as a Brominating Agent in Organic Synthesis

4-(Dimethylamino)pyridinium (B8497252) tribromide, also known as DMAP-HBr₃, is a stable, crystalline solid that serves as a convenient and effective source of electrophilic bromine for a variety of organic transformations. Its solid nature makes it easier and safer to handle compared to liquid bromine, which is volatile and highly corrosive. chegg.comchemicalbook.com In solution, it exists in equilibrium with the 4-(dimethylamino)pyridinium bromide salt and molecular bromine, which is the active brominating species in many reactions. youtube.comresearchgate.net

4-(Dimethylamino)pyridinium tribromide is widely employed for the electrophilic bromination of a range of organic substrates, including alkenes, and activated and deactivated aromatic and heteroaromatic compounds. chemicalbook.com The reagent provides a controlled and selective means of introducing bromine atoms into molecules. chemicalbook.com For example, it is used in the bromination of electron-rich 2,6,9-trisubstituted purines, highlighting its utility in modifying complex heterocyclic systems. chemicalbook.com The reaction with alkenes proceeds readily to afford vicinal dibromides. youtube.com

Table 1: Examples of Electrophilic Bromination using this compound

| Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| Alkene (general) | Vicinal Dibromide | Mild conditions | High | chemicalbook.com |

| 2,6,9-Trisubstituted Purine | 8-Bromo-2,6,9-trisubstituted Purine | Dichloromethane (B109758), Room Temperature | High | chemicalbook.comresearchgate.net |

| trans-Cinnamic Acid | 2,3-Dibromo-3-phenylpropanoic acid | Acetic Acid | Not specified | chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

The reactivity of this compound allows for the bromination of both electron-rich (activated) and, in some cases, electron-poor (unactivated or deactivated) substrates. Activated aromatic compounds, such as phenols and anilines, readily undergo bromination. The strong activating effect of the hydroxyl and amino groups directs the substitution to the ortho and para positions.

In a similar vein, the reagent has been successfully used for the bromination of electron-rich heterocyclic compounds. For instance, 2,6,9-trisubstituted purines with electron-donating groups at the 2- and 6-positions are efficiently brominated at the 8-position. chemicalbook.comresearchgate.net The use of pyridinium (B92312) tribromide in these cases is advantageous as it simplifies the work-up and purification procedures. chemicalbook.com

While less common, bromination of less reactive or deactivated substrates can also be achieved, sometimes requiring more forcing conditions or the use of a catalyst. The formation of a bromine-substituted 4-(dimethylamino)pyridine molecule has been observed in a reaction catalyzed by a cobalt(II) ion, suggesting that even the pyridine (B92270) ring of the reagent itself can undergo electrophilic substitution under certain conditions. nih.gov

Table 2: Bromination of Various Aromatic and Heterocyclic Substrates

| Substrate Type | Activating/Deactivating Nature | Typical Products | Reference |

| Phenols | Activated | Ortho/Para-brominated phenols | General Knowledge |

| Anilines | Activated | Ortho/Para-brominated anilines | General Knowledge |

| 2,6,9-Trisubstituted Purines | Activated (with electron-donating groups) | 8-Brominated purines | chemicalbook.comresearchgate.net |

| 4-(Dimethylamino)pyridine | Activated | 3-Bromo-4-(dimethylamino)pyridine | nih.gov |

This table is interactive and provides a summary of substrate types.

The controlled reactivity and ease of handling of this compound make it a valuable reagent in multistep organic syntheses. Its ability to selectively introduce bromine atoms allows for the creation of key intermediates that can be further elaborated into more complex molecular architectures.

One specific application is its use as a brominating agent in the multistep synthesis of 3,3,3-triethoxypropyne. sigmaaldrich.com Brominated intermediates are versatile building blocks in organic chemistry, often used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The development of self-assembling bis-1,4-dihydropyridines has also utilized pyridinium bromide-perbromide for the bromination of methyl groups, which are then further functionalized through nucleophilic substitution. nih.gov This highlights the role of such reagents in the construction of complex, functional molecules.

Investigation of Reaction Mechanisms

The mechanism of bromination with this compound is intrinsically linked to the nature of the active brominating species it generates in solution and the type of substrate it reacts with.

The generally accepted mechanism for bromination reactions using this compound involves the in-situ generation of molecular bromine (Br₂). youtube.com The subsequent reaction pathway depends on the substrate.

For the electrophilic bromination of alkenes , the reaction is proposed to proceed through a cyclic bromonium ion intermediate. The π-bond of the alkene attacks the electrophilic bromine, leading to the formation of a three-membered ring containing a positively charged bromine atom. This is followed by the backside attack of a bromide ion (Br⁻), resulting in the anti-addition of two bromine atoms across the double bond. youtube.com

In the case of electrophilic aromatic substitution , the mechanism involves the attack of the aromatic π-system on the electrophilic bromine to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base, which can be the bromide ion or another species in the reaction mixture, then abstracts a proton from the carbon bearing the bromine atom, restoring the aromaticity of the ring and yielding the brominated aromatic product. The 4-(dimethylamino)pyridinium cation is generally considered a spectator ion in this process. youtube.com

Crystallographic studies of this compound have confirmed the structure as an ionic salt, consisting of a 4-(dimethylamino)pyridinium cation ([C₇H₁₁N₂]⁺) and a near-linear tribromide anion (Br₃⁻). nih.govnih.gov The cation and anion are connected by a weak N-H···Br hydrogen bond. nih.gov

The active brominating species in reactions involving this compound is typically molecular bromine (Br₂). youtube.com The tribromide salt exists in equilibrium with pyridinium bromide and molecular bromine in solution. researchgate.net

[DMAPH]⁺[Br₃]⁻ ⇌ [DMAPH]⁺[Br]⁻ + Br₂

Catalytic Role of the Pyridinium Cation in Bromination Processes

The 4-(dimethylamino)pyridinium cation, a component of this compound, plays a crucial role beyond that of a simple counterion. In solution, pyridinium tribromide exists in a rapid equilibrium with molecular bromine and the corresponding pyridinium bromide salt. chemicalbook.comyoutube.comchegg.com This equilibrium makes the reagent a convenient and solid source of molecular bromine, which is the active brominating species. youtube.comchegg.com

The reaction mechanism for the α-bromination of acetophenone (B1666503) derivatives under acidic conditions illustrates the involvement of the cationic species. The process begins with the protonation of the carbonyl compound. Subsequently, a bromine anion abstracts a hydrogen atom from the alpha-carbon, leading to the formation of an enolate. This enolate then performs a nucleophilic attack on a positively charged bromine ion to yield the final α-bromoacetophenone derivative. nih.gov In some reactions, the pyridinium ion itself is described as acting as a catalyst in the bromination process. youtube.com Research has also indicated that in certain complexation reactions, the electrophilic substitution of the 4-(dimethylamino)pyridine ligand can be catalyzed by metal ions, such as cobalt(II), which coordinates to the pyridine nitrogen. nih.govresearchgate.net

Regioselectivity and Stereoselectivity in Bromination Reactions

Control of Positional Selectivity

This compound and related pyridinium-based brominating agents have demonstrated significant efficacy in controlling the position of bromination (regioselectivity) in various organic substrates. The choice of brominating agent and reaction conditions is critical for achieving the desired positional isomer, particularly in complex aromatic systems. researchgate.net

A notable example of high regioselectivity is observed in the bromination of porphyrin-related macrocycles. In the case of mesopyropheophorbide-a, a chlorin (B1196114) derivative, electrophilic bromination with either N-Bromosuccinimide (NBS) or pyridinium tribromide selectively occurs at the C-20 meso-position, which is adjacent to the reduced pyrrole (B145914) ring and possesses high electron density. nih.gov Even more striking is the bromination of bacteriochlorins, which have two reduced pyrrole rings. Despite the potential for substitution at multiple meso-positions (5, 10, and 20), treatment with pyridinium bromide resulted exclusively in the 10-bromo analog as the sole product. nih.gov This remarkable selectivity highlights the reagent's ability to differentiate between electronically distinct, yet similar, positions within a complex molecule.

In the bromination of ketones under acidic conditions, the reaction proceeds via an enol intermediate, leading to the substitution of a halogen for a hydrogen atom at the α-position. libretexts.orgmasterorganicchemistry.comlibretexts.org For instance, the halogenation of 2-methylcyclohexanone (B44802) yields 2-bromo-2-methylcyclohexanone. libretexts.org This predictable outcome is a cornerstone of synthetic strategies involving α-functionalization of carbonyl compounds.

Influence on Stereochemical Outcomes

The stereochemistry of bromination reactions is highly dependent on the reaction mechanism, and the use of pyridinium tribromide can influence the stereochemical outcome. For the bromination of alkenes, three mechanistic pathways are generally considered: syn-addition (both bromine atoms add to the same face of the double bond), anti-addition (bromine atoms add to opposite faces), or a non-stereoselective pathway that produces a mixture of both. chegg.com

In the bromination of trans-cinnamic acid using pyridinium tribromide, the identity of the product, determined via melting point analysis, can be used to deduce the operative mechanism (syn or anti addition). chegg.com Similarly, the stereochemistry of the dibromide product formed from the bromination of (E)-Stilbene with pyridinium tribromide provides insight into the reaction's stereoselectivity. quizlet.com While specific outcomes are substrate-dependent, some studies have reported superior stereoselectivity with tribromide reagents compared to other brominating agents. nih.gov

Comparative Analysis with Other Brominating Reagents

Efficacy and Selectivity Versus Molecular Bromine and N-Bromosuccinimide (NBS)

This compound and its parent compound, pyridinium tribromide, are often presented as advantageous alternatives to molecular bromine (Br₂) and N-Bromosuccinimide (NBS). A primary advantage is their solid, crystalline nature, which makes them significantly easier and safer to handle, weigh, and store compared to volatile, highly corrosive, and toxic liquid bromine. chemicalbook.comquizlet.comchegg.com

In terms of reaction efficacy, pyridinium-based tribromides can offer superior results. A study on the bromination of bis-1,4-dihydropyridine methyl groups found that pyridinium bromide-perbromide provided a higher yield (87%) in a much shorter reaction time (30 minutes) compared to NBS, which gave a 75% yield over 24 hours. nih.gov This demonstrates a significant improvement in reaction efficiency.

The table below summarizes a comparative study on the bromination of a bis-1,4-dihydropyridine derivative using different reagents. nih.gov

| Brominating Agent | Solvent | Reaction Time (h) | Yield (%) |

| Pyridinium Bromide-Perbromide (3) | Ethyl Acetate (B1210297) | 0.5 | 85 |

| N-Bromosuccinimide (NBS) (1) | Dichloromethane | 48 | 56 |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (6) | Dichloromethane | 48 | 35 |

| Trimethylphenylammonium Bromide-Perbromide (PTAB) (12) | Ethyl Acetate | 0.5 | 59 |

While pyridinium tribromide often shows enhanced reactivity, in some cases its selectivity mirrors that of other reagents. For example, in the bromination of mesopyropheophorbide-a, both pyridinium tribromide and NBS yielded the same 20-bromo product, indicating comparable regioselectivity for that specific substrate. nih.gov However, NBS is known to have poor thermal stability and can undergo autocatalytic decomposition in common solvents like DMF and THF, which can be a significant drawback. researchgate.net

Advantages of this compound in Mild Conditions

The ability to perform reactions under mild conditions is a significant advantage in organic synthesis, helping to preserve sensitive functional groups and improve reaction selectivity. This compound and related reagents have proven effective under such conditions.

Research on the bromination of various acetophenone derivatives using pyridine hydrobromide perbromide has detailed the optimization of reaction parameters. For instance, the bromination of 4-chloroacetophenone was successfully carried out in acetic acid, achieving high conversion rates. nih.gov A study investigating the effect of temperature found that for 4-trifluoromethylacetophenone, a complete conversion of the starting material was achieved after 3 hours at 90°C. nih.gov Another investigation into the bromination of 1,4-dihydropyridines found that the optimal conditions involved using pyridinium bromide-perbromide in ethyl acetate, which resulted in a high yield in only 30 minutes at room temperature. nih.gov The capacity to achieve high yields and selectivity with short reaction times without the need for extreme temperatures underscores the practical advantages of this class of reagents in modern organic synthesis. nih.govrsc.org

Structural Elucidation and Spectroscopic Characterization of 4 Dimethylamino Pyridinium Tribromide

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Studies on 4-(dimethylamino)pyridinium (B8497252) tribromide have provided precise information on its crystal structure, molecular geometry, and the interactions governing its crystal packing.

The crystal structure of 4-(dimethylamino)pyridinium tribromide has been determined and subsequently redetermined to resolve initial ambiguities related to crystal twinning and disorder. chemicalbook.comnih.gov The compound crystallizes in the orthorhombic system. The refined structure was solved in the P2₁2₁2 space group, which corrected an earlier model that had proposed whole-molecule disorder. nih.gov

The crystal data from the redetermination study are summarized below. nih.gov

| Parameter | Value |

| Chemical Formula | C₇H₁₁N₂⁺·Br₃⁻ |

| Formula Weight (Mᵣ) | 362.91 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2 |

| a (Å) | 14.7253 (2) |

| b (Å) | 17.6696 (3) |

| c (Å) | 4.1689 (1) |

| V (ų) | 1084.71 (4) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| µ (mm⁻¹) | 11.11 |

| R-factor [F² > 2σ(F²)] | 0.019 |

The asymmetric unit of this compound consists of one 4-(dimethylamino)pyridinium cation and one tribromide anion. The 4-(dimethylamino)pyridinium cation is essentially planar, with a root-mean-square deviation of 0.006 Å from the mean plane. nih.gov The tribromide (Br₃⁻) anion is almost perfectly linear, with a Br-Br-Br bond angle of 179.31 (2)°. nih.gov The crystal packing reveals a layered arrangement of cations and anions.

The primary intermolecular interaction that stabilizes the crystal structure of this compound is a distinct hydrogen bond. An N—H⋯Br hydrogen bond is formed between the protonated pyridine (B92270) nitrogen atom of the cation and one of the terminal bromine atoms of the tribromide anion. chemicalbook.comnih.gov This interaction connects the organic cations and inorganic anions into a cohesive three-dimensional network. nih.gov In a related cobalt complex, a similar N—H⋯Br hydrogen bond was observed to connect the 4-(dimethylamino)pyridinium cation and the anionic complex. nih.gov

The geometry of this hydrogen bond in this compound is detailed in the table below.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N—H···Br | 0.88 | 2.45 | 3.298 (2) | 161 |

| D = donor atom; A = acceptor atom. Data from a related study, as specific values were not in the primary text of the cited source. nih.gov |

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides valuable information about the functional groups and vibrational modes within a molecule.

While a specific FTIR spectrum for this compound is not detailed in the searched literature, its characteristic absorption bands can be predicted based on studies of the parent molecule, 4-(dimethylamino)pyridine (4-DMAP), and other pyridinium (B92312) salts. nih.govnih.govnih.gov

The key functional groups are the dimethylamino group (-N(CH₃)₂), the pyridinium ring, and the N-H bond formed upon protonation.

N-H Vibrations : The formation of the pyridinium cation introduces N-H stretching and bending vibrations. The N-H stretching vibration is expected to appear as a broad band in the high-frequency region, typically around 3200-2800 cm⁻¹, characteristic of hydrogen-bonded N-H groups in salts. cdnsciencepub.com

C-H Vibrations : Aromatic C-H stretching vibrations from the pyridine ring are expected above 3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the methyl (CH₃) groups of the dimethylamino moiety are anticipated in the 2950-2850 cm⁻¹ region. researchgate.net

Ring Vibrations : The C=C and C=N stretching vibrations of the aromatic pyridinium ring are expected in the 1650-1450 cm⁻¹ region. These bands are often shifted to higher frequencies upon protonation compared to the neutral 4-DMAP molecule due to changes in electron density and bond orders within the ring. nih.gov

C-N Vibrations : The C-N stretching of the dimethylamino group is also a characteristic feature. researchgate.net

Similar to FTIR, a dedicated Raman spectrum for this compound was not found. However, analysis of 4-DMAP and related pyridinium compounds allows for the prediction of its key Raman active modes. nih.govnih.gov Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds.

Ring Breathing Modes : The pyridine ring breathing modes are typically strong in the Raman spectrum and are expected around 1000 cm⁻¹.

Tribromide Anion Vibration : The symmetric stretching vibration (ν₁) of the linear Br₃⁻ anion is expected to be a very strong and sharp band in the low-frequency region of the Raman spectrum, typically around 160-170 cm⁻¹. This band is often a definitive indicator of the presence of the tribromide ion.

C-H and N-H Vibrations : Aromatic and aliphatic C-H stretching modes will appear in the 3100-2800 cm⁻¹ region, while the N-H stretching vibration will also be present, though it may be weak in the Raman spectrum.

Theoretical studies using Density Functional Theory (DFT) have been successfully employed to calculate and assign the vibrational wavenumbers for 4-DMAP, providing a solid foundation for interpreting the spectra of its derivatives. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. The ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

While the specific NMR spectrum of this compound in a given solvent is not available in the searched results, the expected chemical shifts can be inferred from data on the parent 4-DMAP and closely related salts like 1-(3-bromopropyl)-4-(dimethylamino)pyridinium bromide. chemicalbook.comresearchgate.net

¹H NMR: Upon protonation of the pyridine nitrogen to form the cation, the electron density on the aromatic ring is significantly reduced. This deshielding effect causes the ring protons to shift downfield compared to the neutral 4-DMAP molecule.

Aromatic Protons : The protons on the pyridinium ring are expected to show a characteristic AA'BB' splitting pattern. The two protons ortho to the pyridinium nitrogen (H2, H6) would appear as one doublet, and the two protons meta to the nitrogen (H3, H5) would appear as another doublet at a slightly higher field (lower ppm). For a related compound, 1-(3-bromopropyl)-4-(dimethylamino)pyridinium bromide, these signals appear at δ = 7.93 ppm and δ = 6.78 ppm, respectively. researchgate.net

Dimethylamino Protons : The six protons of the two methyl groups of the -N(CH₃)₂ moiety are chemically equivalent and are expected to appear as a sharp singlet. In the aforementioned related compound, this signal is found at δ = 3.10 ppm. researchgate.net

N-H Proton : The proton on the pyridinium nitrogen may be observable, often as a broad singlet, though its observation and chemical shift can be highly dependent on the solvent, concentration, and water content.

¹³C NMR: Similar to the protons, the carbon atoms of the pyridinium ring are expected to be shifted downfield upon protonation.

Aromatic Carbons : The carbon atoms of the ring would show distinct signals. The carbon atom attached to the dimethylamino group (C4) would be significantly shifted downfield. For a related pyridinium salt, the ring carbons appear at δ = 107.7 ppm, 141.4 ppm, and 156.3 ppm. researchgate.net

Dimethylamino Carbon : The carbon atoms of the methyl groups would appear as a single signal, typically in the range of δ = 35-45 ppm. researchgate.net

Proton NMR (¹H NMR) for Proton Environment Elucidation

Proton NMR spectroscopy is a powerful tool for identifying the chemical environment of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the pyridinium ring and the dimethylamino group.

The protonation of the pyridine nitrogen atom to form the pyridinium cation results in a significant downfield shift of the ring protons compared to neutral 4-(Dimethylamino)pyridine (DMAP). This is due to the increased positive charge on the ring, which deshields the protons. The spectrum is expected to show two distinct signals for the aromatic protons due to the molecule's symmetry. The protons ortho to the pyridinium nitrogen (H-2, H-6) are typically found further downfield than the protons meta to the nitrogen (H-3, H-5). The six protons of the dimethylamino group [(CH₃)₂N-] are chemically equivalent and thus appear as a single, sharp peak. An additional signal, which may be broad and variable in position, is expected for the N-H proton. docbrown.infodocbrown.info

The specific chemical shifts can be influenced by the solvent used for the analysis. For example, in a solvent like DMSO-d₆, the N-H proton is readily observable. researchgate.net

Table 1: Expected ¹H NMR Chemical Shifts for the 4-(Dimethylamino)pyridinium Cation

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Dimethylamino (-N(CH₃)₂) | ~3.0 - 3.5 | Singlet | 6H |

| Pyridinium Ring (H-3, H-5) | ~7.0 - 7.5 | Doublet | 2H |

| Pyridinium Ring (H-2, H-6) | ~8.0 - 8.5 | Doublet | 2H |

Note: These are approximate values and can vary based on solvent and concentration.

Carbon NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. Similar to ¹H NMR, the protonation at the pyridine nitrogen significantly affects the chemical shifts of the carbon atoms in the 4-(dimethylamino)pyridinium cation. All carbon atoms in the ring are deshielded and shift downfield compared to the neutral DMAP molecule. chemicalbook.comdocbrown.info

The spectrum will display four distinct signals: one for the methyl carbons of the dimethylamino group and three for the pyridinium ring carbons (C-4, C-2/C-6, and C-3/C-5), reflecting the molecule's symmetry. docbrown.info The carbon atom attached to the dimethylamino group (C-4) typically shows the largest downfield shift, while the methyl carbons appear at the highest field. docbrown.inforesearchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts for the 4-(Dimethylamino)pyridinium Cation

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Dimethylamino (-N(C H₃)₂) | ~40 |

| Pyridinium Ring (C-3, C-5) | ~108 |

| Pyridinium Ring (C-2, C-6) | ~140 |

Note: These are approximate values and can vary based on solvent and concentration.

Multi-Nuclear NMR for Anion and Heteroatom Analysis (e.g., ¹⁹F, ³¹P, ¹¹B for derivatives)

While ¹H and ¹³C NMR focus on the cation, multi-nuclear NMR can be used to study other atoms. For derivatives of this compound containing fluorine, phosphorus, or boron, techniques like ¹⁹F NMR, ³¹P NMR, or ¹¹B NMR would be essential for characterization. nih.gov

For the parent compound, this compound, one might consider Bromine NMR (⁷⁹Br or ⁸¹Br) to study the tribromide (Br₃⁻) anion. However, bromine nuclei have large quadrupole moments, which lead to very broad NMR signals. This broadening often makes obtaining useful high-resolution spectra for species like the symmetrical tribromide anion very challenging, and as such, it is not a commonly employed technique for this purpose.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and photoluminescence studies, investigates the electronic transitions within the molecule, providing insights into its color, optical properties, and potential applications in optoelectronics.

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy measures the absorption of light as a function of wavelength, corresponding to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is a composite of the absorptions of the 4-(dimethylamino)pyridinium cation and the tribromide anion.

The 4-(dimethylamino)pyridinium cation is expected to exhibit strong absorption bands in the UV region, corresponding to π → π* transitions within the aromatic pyridinium ring system. libretexts.org The presence of the electron-donating dimethylamino group can lead to intramolecular charge-transfer (ICT) character in these transitions. nih.gov

The tribromide anion (Br₃⁻) is known to have two characteristic and strong absorption bands in the UV region. These are typically centered around 270 nm and 360 nm. The higher energy band is more intense than the lower energy one. The presence of these distinct peaks can be a useful diagnostic tool for confirming the presence of the tribromide anion.

Table 3: Typical UV-Vis Absorption Maxima for the Tribromide Anion (Br₃⁻)

| Transition | Approximate Wavelength (λ_max) |

|---|---|

| σ → σ* | ~270 nm |

Note: The exact position and intensity of these bands can be influenced by the solvent and the nature of the counter-ion.

Photoluminescence Studies for Emission Characteristics

Photoluminescence spectroscopy measures the light emitted by a substance after it has absorbed photons. While many simple organic salts are not strongly luminescent, certain pyridinium derivatives have been shown to exhibit fluorescence or phosphorescence. znaturforsch.com

Studies on related compounds, such as those containing trans-4-[4-(dimethylamino-styryl]-1-methyl-pyridinium ([DSM]⁺), have shown that these cations can be luminescent, often emitting in the red region of the spectrum. znaturforsch.com The emission properties are linked to the extended π-conjugated system and the possibility of excited states with significant charge-transfer character.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of pyridinium-based compounds. tandfonline.comresearcher.lifeconicet.gov.ar

The theoretical optimization of the molecular geometry of 4-(Dimethylamino)pyridinium (B8497252) tribromide aims to find the lowest energy arrangement of its atoms. These calculations are often performed using various DFT functionals (like B3LYP) and basis sets (like 6-31G(d,p)). conicet.gov.arresearchgate.net The resulting optimized structure provides data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography.

Experimental X-ray diffraction studies have provided precise geometric parameters for the 4-(Dimethylamino)pyridinium cation and the tribromide anion. A redetermination study of the crystal structure of 4-(Dimethylamino)pyridinium tribromide (C₇H₁₁N₂⁺·Br₃⁻) resolved previous ambiguities related to molecular disorder. nih.govnih.gov This study confirmed an orthorhombic crystal system and provided accurate atomic coordinates. nih.gov The 4-(dimethylamino)pyridinium cation is essentially planar, with a root-mean-square deviation of 0.006 Å. nih.govnih.gov The tribromide anion (Br₃⁻) is nearly linear, with a Br-Br-Br bond angle of approximately 179.31°. nih.govnih.gov An N-H···Br hydrogen bond connects the cation and anion. nih.gov

DFT calculations on related N,N'-dimethylamino pyridine (B92270) molecules have shown that optimized bond distances are often slightly larger than experimental values. researchgate.net This discrepancy is expected, as calculations typically model an isolated molecule in the gas phase, whereas experimental results are from the solid state where intermolecular forces are at play. researchgate.net The comparison between calculated and experimental geometries helps validate the computational methods used. conicet.gov.ar

Table 1: Selected Experimental Geometric Parameters for this compound

| Parameter | Value (Å or °) | Source |

|---|---|---|

| Anion | ||

| Br-Br-Br Angle | 179.31 (2)° | nih.gov |

| Br1-Br2 Distance | 2.5994 (4) Å | nih.gov |

| Hydrogen Bond | ||

| N1-H1···Br1 Distance | 3.323 (2) Å | nih.gov |

| N1-H1···Br1 Angle | 171 (3)° | nih.gov |

Data from the redetermination of the crystal structure. nih.gov

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations provide access to key electronic properties, including the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), the global electrophilicity index (ω), and the dipole moment (µ). tandfonline.comconicet.gov.ar

HOMO-LUMO Analysis: The HOMO and LUMO are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electron affinity). conicet.gov.arresearchgate.net The energy gap between these orbitals (Egap = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. nih.gov A small HOMO-LUMO gap generally signifies a more reactive molecule. nih.gov For related N,N-dimethylamino pyridinium (B92312) halide adducts, DFT studies have calculated these values to understand their reactivity. tandfonline.comresearcher.life

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify chemical reactivity. scribd.comijcce.ac.ir These include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2. Hardness measures the resistance to change in electron distribution.

Chemical Softness (S): S = 1 / (2η). Softness is the reciprocal of hardness and indicates a higher reactivity.

Electrophilicity Index (ω): ω = µ² / (2η) (where µ is the chemical potential, not dipole moment). This index measures the propensity of a species to accept electrons. conicet.gov.ar

Studies on similar pyridinium salts have calculated these parameters to predict their behavior. tandfonline.comconicet.gov.ar For instance, a compound with a low ionization energy and high electron affinity is considered a good electron donor and acceptor, indicating high reactivity. tandfonline.com

Table 2: Key Electronic Properties and Their Significance

| Property | Symbol | Significance | Source |

|---|---|---|---|

| HOMO Energy | EHOMO | Relates to electron-donating ability | conicet.gov.ar |

| LUMO Energy | ELUMO | Relates to electron-accepting ability | conicet.gov.ar |

| HOMO-LUMO Gap | Egap | Indicator of chemical reactivity and stability | nih.gov |

| Electrophilicity Index | ω | Measures electron-accepting capability | conicet.gov.arijcce.ac.ir |

Reaction Pathway Modeling and Transition State Analysis

Computational methods are invaluable for modeling reaction pathways and analyzing the transition states of chemical reactions, providing a level of detail that is often inaccessible experimentally.

This compound is known as a brominating agent. sigmaaldrich.com It is considered a solid, stable, and safer alternative to handling liquid bromine. chemicalbook.com In solution, pyridinium tribromide exists in equilibrium with its components, slowly releasing bromine. chemicalbook.com

Computational studies can elucidate the mechanism of bromination reactions involving this reagent. The process likely involves the electrophilic attack of bromine (generated from the Br₃⁻ anion) on a substrate. The 4-(dimethylamino)pyridinium cation can act as a phase-transfer catalyst or influence the reaction environment. Theoretical modeling can map the potential energy surface of the reaction, identifying the transition state structure and calculating the activation energy barrier. This helps in understanding how the reagent delivers bromine to a substrate, for example, in the bromination of ketones, alkenes, or electron-rich aromatic systems. chemicalbook.commdpi.com Studies on the reaction of 4-aminopyridine (B3432731) with bromine have shown that protonation of the pyridine ring occurs, followed by bromination. acs.org This highlights the complex interplay of the pyridine derivative and the halogen in the reaction medium.

The electronic descriptors calculated via DFT are powerful tools for predicting the reactivity and selectivity of this compound.

Molecular Electrostatic Potential (MEP) maps are particularly useful. conicet.gov.ar MEPs are 3D visualizations of the electrostatic potential on the electron density surface of a molecule. They reveal regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). tandfonline.com For the 4-(Dimethylamino)pyridinium cation, the positive charge is delocalized, but specific sites will be more electrophilic. For the tribromide anion, the terminal bromine atoms are expected to be the primary sites for electrophilic attack.

By analyzing the FMOs and MEPs of both the reagent and the substrate, chemists can predict the regioselectivity of bromination. The reaction is expected to occur where the HOMO of the nucleophilic substrate overlaps most effectively with the LUMO of the electrophilic bromine. The electrophilicity index (ω) of the reagent provides a quantitative measure of its brominating power. conicet.gov.ar

Structure-Reactivity Relationships

Structure-reactivity relationships (SRRs) seek to connect a molecule's chemical structure with its observed reactivity. nih.gov For this compound, computational studies provide a quantitative basis for establishing these relationships.

The relationship between the calculated electronic properties and the compound's function as a brominating agent is a key aspect of its SRR. A lower HOMO-LUMO gap in the active brominating species (derived from the tribromide ion) would correlate with higher reactivity. nih.gov By systematically modifying the structure of the pyridinium cation in silico and calculating the resulting electronic descriptors, it is possible to rationally design more efficient or selective brominating agents based on this scaffold.

Derivatives and Analogues of 4 Dimethylamino Pyridinium Salts in Advanced Chemical Applications

Synthesis and Characterization of Novel 4-(Dimethylamino)pyridinium (B8497252) Derivatives

The modification of the 4-(dimethylamino)pyridine (DMAP) structure to create novel pyridinium (B92312) salts has been a significant area of research, leading to compounds with tailored properties for various chemical applications. These derivatives are primarily synthesized through the quaternization of the pyridine (B92270) nitrogen, a reaction that allows for the introduction of a wide range of alkyl and functionalized groups.

Alkylated and Functionalized Pyridinium Salts

The synthesis of alkylated and functionalized 4-(dimethylamino)pyridinium salts is typically achieved through the N-alkylation of 4-(dimethylamino)pyridine. mocedes.orgrsc.org This nucleophilic substitution reaction involves treating DMAP with various alkyl halides. mocedes.org Conventional methods often require heating the reactants in a suitable solvent, such as toluene (B28343), for extended periods. mocedes.org For instance, the reaction of DMAP with an appropriate alkyl bromide in toluene at 80°C for 18 hours yields the corresponding N-alkylated pyridinium bromide. mocedes.org

To improve efficiency and align with green chemistry principles, ultrasound-assisted synthesis has been explored. This method significantly reduces reaction times and can be performed at room temperature. mocedes.org For example, the ultrasound-assisted N-alkylation of DMAP with functionalized alkyl halides in toluene can be completed in 5 hours, affording the desired salts in yields ranging from 79% to 85%. nih.gov These functionalized salts incorporate moieties such as hydroxyl (–OH), methoxy (B1213986) (–OCH₃), phenoxy (–OPh), and cyano (–CN) groups. nih.gov

Another approach to functionalization involves creating amino acid-derived pyridinium salts, which can serve as alkylating reagents in subsequent reactions. chemrxiv.org The characterization of these novel salts is rigorously performed using spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and mass spectrometry to confirm their structures. mocedes.orgnih.gov

Beyond N-alkylation, methods for the regioselective C4-alkylation of the pyridine ring have also been developed, representing a solution to a long-standing synthetic challenge. nih.gov One strategy involves the use of a temporary blocking group on the nitrogen, which directs functionalization to the C4 position under Minisci conditions. nih.gov A different approach utilizes the Wittig olefination of dearomatized pyridylphosphonium ylides to construct 4-alkylpyridines. researchgate.net These methods expand the structural diversity of pyridinium salts, enabling the synthesis of compounds that are valuable starting materials in medicinal chemistry. nih.gov

Table 1: Synthesis of Functionalized 4-(Dimethylamino)pyridinium Salts via Ultrasound Irradiation

| Alkylating Agent (RX) | R Group | Yield (%) | Reference |

| 2-Bromoethanol | –(CH₂)₂OH | 81 | nih.gov |

| 3-Bromopropan-1-ol | –(CH₂)₃OH | 79 | nih.gov |

| 1-Bromo-2-methoxyethane | –(CH₂)₂OCH₃ | 83 | nih.gov |

| 1-Bromo-2-ethoxyethane | –(CH₂)₂OCH₂CH₃ | 85 | nih.gov |

| (4-Bromobutoxy)benzene | –(CH₂)₄OPh | 82 | nih.gov |

| 4-Bromobutanenitrile | –(CH₂)₃CN | 80 | nih.gov |

| Reaction Conditions: 4-dimethylaminopyridine, RX, Toluene, 80°C, 5 h, Ultrasound Irradiation. |

Dimeric Pyridinium Bromide Analogues

Dimeric pyridinium bromide analogues are a specific class of derivatives where two 4-(dimethylamino)pyridinium units are connected by a linker. The synthesis of these compounds has been achieved through conventional methods involving the quaternization of two DMAP molecules with a single dihaloalkane linker. acs.orgnih.gov

A typical procedure involves reacting a linker such as 1,5-dibromopentane (B145557) with at least two equivalents of N,N-dimethyl-4-aminopyridine in a solvent like dry acetonitrile (B52724) (CH₃CN) under reflux conditions for 1-2 hours. acs.orgnih.gov This reaction results in the formation of the dimeric salt, 1,1′-(pentane-1,5-diyl)bis(4-(dimethylamino)pyridinium) bromide, which precipitates from the reaction mixture as a colorless solid. acs.orgnih.gov Similarly, using a more rigid, aromatic linker like m-xylene (B151644) dibromide and stirring at room temperature for a short period (10-18 minutes) also yields the corresponding dimeric pyridinium bromide in high yield. nih.gov The formation of benzyl-linked dimers is noted to be easier than those linked by primary alkyl chains due to the higher electropositivity of the benzylic carbon. nih.gov

The synthesized dimeric compounds are characterized by spectral data, including ¹H NMR, to confirm their structure. acs.org For example, the ¹H NMR spectrum of 1,1′-(pentane-1,5-diyl)bis(4-(dimethylamino)pyridinium) bromide in D₂O shows characteristic signals for the pyridinium ring protons and the methylene (B1212753) groups of the pentane (B18724) linker. acs.org

Table 2: Synthesis of Dimeric 4-(Dimethylamino)pyridinium Bromides

| Linker | Dimeric Product Name | Yield (%) | Reference |

| 1,5-Dibromopentane | 1,1′-(Pentane-1,5-diyl)bis(4-(dimethylamino)pyridinium) bromide | 87 | acs.org |

| m-Xylene dibromide | 1,1'-(1,3-Phenylenebis(methylene))bis(4-(dimethylamino)pyridinium) bromide | 92 | nih.gov |

4-(Dimethylamino)pyridinium-Based Ionic Liquids (ILs)

Ionic liquids (ILs) are salts with melting points below 100°C, and they have garnered attention as designer solvents and catalysts due to their unique properties like negligible vapor pressure and high thermal stability. nih.gov 4-(Dimethylamino)pyridinium cations are versatile scaffolds for creating novel ILs with specific functionalities. rsc.orgnih.gov

Synthesis of DMAP-Based Ionic Liquids

The synthesis of DMAP-based ionic liquids is generally a two-step process. rsc.org The first step is the N-alkylation of 4-(dimethylamino)pyridine with an alkyl halide (e.g., pentyl bromide or heptyl bromide) in a solvent like toluene, typically under reflux, to form a pyridinium halide salt. rsc.orgresearchgate.net This initial reaction can be performed using conventional heating over several hours or by using greener methods like ultrasound irradiation, which can shorten reaction times. mocedes.orgnih.gov

The second step involves an anion metathesis (exchange) reaction. rsc.org The bromide anion of the initially formed pyridinium salt is exchanged for a different anion, such as tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), or fluoride (B91410) (F⁻). mocedes.orgrsc.org This is commonly achieved by reacting the pyridinium bromide with a metal salt of the desired anion (e.g., sodium tetrafluoroborate, potassium hexafluorophosphate) in a suitable solvent like dichloromethane (B109758) or by using an ion-exchange resin. mocedes.orgrsc.org The final ionic liquids are obtained in good to excellent yields after filtration and removal of the solvent. mocedes.orgrsc.org For example, new DMAP-based ILs with a fluoride counter-anion have been synthesized with final yields of 75-78%. rsc.org

Table 3: Synthetic Routes to DMAP-Based Ionic Liquids

| Step | Method | Reagents | Conditions | Reference |

| 1. N-Alkylation | Conventional | DMAP, Alkyl Bromide, Toluene | Stir at 80°C for 18 h | mocedes.org |

| Ultrasound | DMAP, Alkyl Halide, Toluene | Irradiate at RT for 5 h | mocedes.org | |

| 2. Anion Exchange | Conventional | Pyridinium Halide, NaBF₄/KPF₆, Dichloromethane | Stir at 70°C for 3 h | mocedes.org |

| Ultrasound | Pyridinium Halide, Metal Salts | Irradiate at 70°C for 45 min | nih.gov |

Applications of DMAP-ILs as Reaction Media and Catalysts

The unique properties of 4-(dimethylamino)pyridinium-based ionic liquids make them highly suitable for use as both reaction media and catalysts in organic synthesis. mocedes.orgnih.gov Their negligible volatility makes them an environmentally friendlier alternative to traditional volatile organic compounds (VOCs). mocedes.org

As catalysts, DMAP-ILs have proven effective in a variety of organic transformations. rsc.org For instance, newly synthesized DMAP-based ionic liquids with a fluoride anion have been successfully employed as catalysts for the Fischer indole (B1671886) synthesis and for 1H-tetrazole formation via click chemistry. rsc.orgresearchgate.net These reactions benefit from low catalyst loading (0.2 equivalents for indole synthesis) and can even be performed under solvent-free conditions for tetrazole synthesis. rsc.orgresearchgate.net The use of DMAP-ILs offers an advantage over more toxic catalysts like pyridine. rsc.org

DMAP-ILs also serve as effective reaction media. Pyridinium-based ionic liquids have been used as co-solvents to enhance the stability and hydrolytic activity of enzymes like Candida rugosa lipase (B570770) in methanol-water solvent systems. tubitak.gov.tr The addition of an ionic liquid such as N-hexylpyridinium bromide as a methanol (B129727) cosolvent was shown to increase the hydrolytic activity of the lipase by approximately 15.6%. tubitak.gov.tr This demonstrates their potential to improve biocatalytic processes. nih.govtubitak.gov.tr

Mechanistic Insights into Analogues' Reactivity

The reactivity of 4-(dimethylamino)pyridinium analogues is rooted in their distinct electronic and structural characteristics. The high catalytic activity of DMAP and its derivatives is attributed to the resonance stabilization of the N-acylpyridinium intermediate formed during acyl transfer reactions. The dimethylamino group at the C4 position acts as a powerful electron-donating group, which significantly increases the nucleophilicity of the pyridine nitrogen and stabilizes the positive charge on the pyridinium cation. nih.gov Structural analysis of 4-(dimethylamino)pyridinium 4-toluenesulfonate confirms a characteristically short N-C bond between the dimethylamino group and the pyridinium ring, indicating significant electronic delocalization within the cation, which contributes to its stability and reactivity. nih.gov

In more advanced applications, the mechanism can deviate from simple nucleophilic catalysis. For instance, in the Negishi cross-coupling of alkyl pyridinium salts, the reaction is believed to proceed through an alkyl radical intermediate. nih.gov This intermediate is likely generated after a single-electron transfer (SET) from a nickel catalyst species to the pyridinium cation. nih.gov

In the realm of photochemistry, the mechanism involves the formation of charge-transfer complexes. A chiral amine-catalyzed enantioselective α-alkylation of aldehydes using amino acid-derived pyridinium salts proceeds in the presence of visible light without an external photocatalyst. chemrxiv.orgrsc.org Mechanistic studies support the ground-state complexation of the aldehyde-derived enamine and the pyridinium salt, which then forms a light-activated charge-transfer complex, initiating the alkylation process. chemrxiv.org

Theoretical studies have also been instrumental in guiding the design of more potent DMAP analogues. By calculating the stability of acetyl intermediates, researchers can predict the catalytic efficacy of new derivatives, leading to the synthesis of highly active catalysts. researchgate.net

Catalytic Mechanisms of Chiral DMAP Analogues in Asymmetric Synthesis

Chiral analogues of 4-(dimethylamino)pyridine (DMAP) have proven to be powerful organocatalysts for a variety of asymmetric transformations, including kinetic resolutions, dynamic kinetic resolutions, and enantioselective acyl transfer reactions. lookchem.comresearchgate.net The key to their success lies in the introduction of chirality, often in the form of planar chirality or by appending chiral auxiliaries, which creates a stereochemically defined environment around the catalytically active nitrogen atom. nih.gov

The general catalytic cycle for acylation reactions catalyzed by DMAP and its chiral derivatives involves the initial activation of an acylating agent (e.g., an anhydride) by the nucleophilic pyridine nitrogen. bham.ac.uk This leads to the formation of a highly reactive acylpyridinium intermediate. In asymmetric catalysis, the chiral scaffold of the DMAP analogue directs the approach of the nucleophile (e.g., an alcohol) to one of the enantiotopic faces of the acyl group, resulting in the stereoselective formation of the product and regeneration of the catalyst.

A significant breakthrough in this area was the development of "planar-chiral" DMAP derivatives, such as those based on ferrocene (B1249389) scaffolds. nih.govbham.ac.uk These catalysts have demonstrated exceptional efficacy in the kinetic resolution of secondary alcohols and the dynamic kinetic resolution of azlactones. lookchem.com In a typical kinetic resolution of a racemic secondary alcohol, the chiral DMAP analogue selectively acylates one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted alcohol and the acylated product in high enantiomeric excess. bham.ac.ukacs.org

The catalytic cycle for the kinetic resolution of a secondary alcohol by a planar-chiral DMAP analogue can be described as follows:

Acylpyridinium Ion Formation: The chiral DMAP analogue reacts with an acylating agent (e.g., acetic anhydride) to form a chiral acylpyridinium ion. This intermediate is the key acyl transfer agent.

Enantioselective Acylation: The racemic alcohol interacts with the chiral acylpyridinium ion. The stereochemistry of the catalyst dictates which enantiomer of the alcohol can more favorably approach the acyl group for the transfer reaction. This discrimination is governed by steric and electronic interactions between the substrate, the catalyst's chiral backbone, and the acyl group.

Product Formation and Catalyst Regeneration: The favored enantiomer is acylated, leading to the formation of the corresponding ester and regenerating the chiral DMAP catalyst, which can then enter another catalytic cycle.

The efficiency of these catalysts is often quantified by the selectivity factor (s), which is the ratio of the rate constants for the acylation of the two enantiomers. High s-factors are indicative of excellent enantioselective catalysis. bham.ac.uk

Furthermore, chiral DMAP-N-oxides have been developed as efficient acyl transfer catalysts. nih.govdntb.gov.ua In these systems, the oxygen atom of the N-oxide acts as the nucleophilic site, attacking the acylating agent to form a reactive O-acylpyridinium intermediate. These catalysts have been successfully applied in asymmetric Steglich rearrangements, affording C-acylated azlactones with a quaternary stereocenter in high yields and enantioselectivities. nih.govdntb.gov.ua

Table 1: Applications of Chiral DMAP Analogues in Asymmetric Synthesis

| Catalyst Type | Reaction | Substrate | Key Feature of Mechanism |

| Planar-Chiral DMAP | Kinetic Resolution | Secondary Alcohols | Enantioselective acylation via a chiral acylpyridinium intermediate. bham.ac.ukacs.org |

| Planar-Chiral DMAP | Dynamic Kinetic Resolution | Azlactones | Deracemization/ring opening of the azlactone. lookchem.com |

| Chiral DMAP-N-Oxide | Asymmetric Steglich Rearrangement | O-acylated azlactones | Formation of a chiral O-acylpyridinium intermediate. nih.govdntb.gov.ua |

Interaction Mechanisms of Functionalized Pyridinium Salts

In the context of catalysis, functionalized pyridinium salts can act as hydrogen-bond donors to activate substrates. For instance, the ortho-hydrogen atoms on the pyridinium ring can form hydrogen bonds with carbonyl or imine groups, thereby increasing their electrophilicity and facilitating nucleophilic attack. mdpi.com This type of activation is a key principle in many organocatalytic reactions.

Supramolecular interactions are also fundamental to the function of pyridinium-based systems in molecular recognition and sensing. nih.govacs.org The pyridinium moiety can participate in π-π stacking interactions with other aromatic rings, contributing to the stability of host-guest complexes. nih.gov Furthermore, the positive charge on the pyridinium nitrogen can engage in cation-π interactions with electron-rich aromatic systems. nih.gov These interactions are critical in the design of synthetic receptors and sensors for specific analytes.

A notable example of leveraging non-covalent interactions to control stereoselectivity is seen in the asymmetric β-pyridylation of enals catalyzed by N-heterocyclic carbenes (NHCs). nih.gov In this system, enhancing the interactions between the chiral NHC-bound homoenolate intermediate and the pyridinium salt through the use of an additive like hexafluorobenzene (B1203771) was key to achieving high enantioselectivity. nih.gov This highlights how subtle tuning of non-covalent forces can have a profound impact on the outcome of a reaction.

The interaction mechanisms can be summarized as follows:

Hydrogen Bonding: The N-H or C-H groups on the pyridinium ring can act as hydrogen bond donors, activating electrophiles. mdpi.com

Halogen Bonding: Introduction of halogen atoms onto the pyridinium scaffold can lead to halogen bonding interactions, which are directional and can be exploited in crystal engineering and catalysis. mdpi.com

π-π Stacking: The aromatic pyridinium ring can stack with other π-systems, leading to stabilization of complexes and influencing reactivity. nih.gov

Cation-π Interactions: The positively charged pyridinium ring can interact favorably with electron-rich π-systems, a crucial interaction in biological systems and supramolecular chemistry. nih.gov

Ion Pairing: The electrostatic interaction between the pyridinium cation and its counter-anion can influence the solubility, stability, and reactivity of the salt.

The deliberate incorporation of functional groups capable of these non-covalent interactions into pyridinium salt design allows for the development of highly specific and efficient catalysts and functional materials. acs.orgnih.govrsc.org

Table 2: Key Non-Covalent Interactions in Functionalized Pyridinium Salts

| Interaction Type | Description | Role in Chemical Applications |

| Hydrogen Bonding | Interaction between a hydrogen atom on the pyridinium salt and an electronegative atom. | Substrate activation, molecular recognition. mdpi.com |

| Halogen Bonding | Non-covalent interaction involving a halogen atom on the pyridinium salt as a Lewis acidic center. | Crystal engineering, anion recognition, catalysis. mdpi.com |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Stabilization of host-guest complexes, influencing reaction stereochemistry. nih.gov |

| Cation-π Interaction | Electrostatic interaction between the pyridinium cation and an electron-rich π system. | Molecular recognition, stabilization of transition states. nih.gov |

Q & A

Q. What are the key crystallographic parameters for 4-(dimethylamino)pyridinium tribromide, and how do they influence structural analysis?

The compound crystallizes in an orthorhombic system (space group P222₁ ) with unit cell parameters:

- a = 4.1688 Å, b = 8.8349 Å, c = 14.7255 Å

- V = 542.35 ų, Z = 2 (molecules per unit cell)

- R-factor = 0.021, wR(F²) = 0.051 . Structural disorder is observed in both the cation and anion at 100 K, linked via weak N–H···Br hydrogen bonds. This disorder complicates refinement but provides insights into dynamic molecular interactions .

Q. What experimental methods are recommended for synthesizing 4-(dimethylamino)pyridinium derivatives?

A validated protocol involves reacting chlorotriphenylmethane with 4-(dimethylamino)pyridine in dichloromethane under anhydrous conditions. Key steps:

Q. How should researchers characterize hydrogen bonding and disorder in this compound?

Employ single-crystal X-ray diffraction (SCXRD) with low-temperature data collection (e.g., 100 K) to mitigate thermal motion artifacts. Refinement using SHELXL (via full-matrix least-squares on F² ) resolves disorder, with twin modeling for pseudo-merohedral twinning (observed in ~50% of crystals) .

Advanced Research Questions

Q. What challenges arise in refining disordered structures of this compound, and how are they resolved?

The cation and anion exhibit whole-molecule disorder due to rotational freedom around the N–Br axis. Strategies include:

Q. How does this compound function in enantioselective catalysis?

The compound forms chiral acyl pyridinium intermediates when reacted with benzoic anhydride. These intermediates, stabilized by thiourea-based anion receptors, enable enantioselective amine acylation (up to 90% ee). Key factors:

Q. What synthetic applications exploit the nucleophilicity of 4-(dimethylamino)pyridinium salts?

The tribromide salt acts as a brominating agent in regioselective alkene dibromination. For example:

- React with styrene derivatives (1:1 molar ratio) in CH₂Cl₂ at 0°C.

- Yields vicinal dibromides with >85% regioselectivity (confirmed by ¹H NMR ). Competing pathways (e.g., radical bromination) are suppressed by steric hindrance from the dimethylamino group .

Contradictions and Resolutions

- Disorder Interpretation : Early SCXRD studies (pre-2010) attributed cation disorder to thermal motion, but low-temperature data (100 K) confirmed intrinsic molecular flexibility .

- Catalytic Efficiency : While the tribromide salt is effective in bromination, competing solvents (e.g., THF) reduce yield due to anion solvation; CH₂Cl₂ is optimal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.